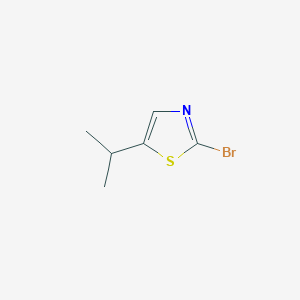

2-Bromo-5-isopropylthiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-propan-2-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNS/c1-4(2)5-3-8-6(7)9-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQPBEKNGDTVLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671775 | |

| Record name | 2-Bromo-5-(propan-2-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159817-16-9 | |

| Record name | 2-Bromo-5-(propan-2-yl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-isopropylthiazole: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-isopropylthiazole is a key heterocyclic building block in the field of medicinal chemistry and materials science. Its unique structural features, comprising a reactive bromine atom at the 2-position and an isopropyl group at the 5-position of the thiazole ring, make it a versatile synthon for the development of novel compounds with diverse biological activities. The thiazole nucleus itself is a privileged scaffold, present in numerous FDA-approved drugs, and the strategic placement of functional groups on this core allows for fine-tuning of physicochemical and pharmacological properties.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and handling of this compound, offering valuable insights for its application in research and development.

Core Chemical Properties and Structure

This compound, with the IUPAC name 2-bromo-5-(propan-2-yl)-1,3-thiazole, is characterized by the following fundamental properties:

| Property | Value | Source(s) |

| CAS Number | 1159817-16-9 | [3] |

| Molecular Formula | C₆H₈BrNS | [3] |

| Molecular Weight | 206.11 g/mol | [3] |

| Appearance | Liquid, Solid, or Semi-solid | - |

The structure of this compound features a five-membered aromatic ring containing sulfur and nitrogen atoms. The bromine atom at the C2 position is a key reactive site, susceptible to a variety of cross-coupling and substitution reactions. The isopropyl group at the C5 position influences the molecule's lipophilicity and steric profile, which can be crucial for its interaction with biological targets.

Figure 1: Chemical structure of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show three main signals:

-

A singlet for the proton at the C4 position of the thiazole ring.

-

A septet for the methine proton of the isopropyl group.

-

A doublet for the six equivalent methyl protons of the isopropyl group.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is predicted to display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shift of the C2 carbon will be significantly influenced by the attached bromine atom.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for:

-

C-H stretching of the aromatic thiazole ring and the aliphatic isopropyl group.

-

C=N and C=C stretching vibrations within the thiazole ring.

-

C-Br stretching vibration.

Mass Spectrometry (Predicted)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments. The fragmentation pattern is likely to involve the loss of the bromine atom and fragmentation of the isopropyl group.

Synthesis of this compound

Putative Synthesis Protocol

Step 1: Hantzsch Thiazole Synthesis of 2-Amino-5-isopropylthiazole

This reaction involves the condensation of an α-haloketone with a thiourea derivative.

-

Reactants: 1-Bromo-3-methyl-2-butanone and Thiourea.

-

Procedure:

-

Dissolve equimolar amounts of 1-bromo-3-methyl-2-butanone and thiourea in a suitable solvent such as ethanol.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Neutralize the residue with a weak base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 2-amino-5-isopropylthiazole.

-

Purify the product by recrystallization or column chromatography.

-

Step 2: Sandmeyer Bromination of 2-Amino-5-isopropylthiazole

This reaction converts the amino group at the 2-position to a bromine atom.

-

Reagents: 2-Amino-5-isopropylthiazole, sodium nitrite, hydrobromic acid, and a copper(I) bromide catalyst.

-

Procedure:

-

Dissolve 2-amino-5-isopropylthiazole in an aqueous solution of hydrobromic acid and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the low temperature to form the diazonium salt intermediate.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Effervescence (evolution of nitrogen gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to yield crude this compound.

-

Purify the final product by vacuum distillation or column chromatography.

-

Figure 2: Putative synthetic workflow for this compound.

Reactivity and Synthetic Applications

The bromine atom at the C2 position of this compound is a versatile handle for a wide array of chemical transformations, making it a valuable building block in organic synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

2-Bromothiazoles are excellent substrates for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: This reaction couples this compound with boronic acids or their esters to form 2-aryl- or 2-vinyl-5-isopropylthiazoles.[6] These products are of significant interest in the development of novel pharmaceuticals. A general protocol involves reacting the bromothiazole with a boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water or toluene/ethanol).[7][8]

-

Buchwald-Hartwig Amination: This powerful method allows for the synthesis of 2-amino-5-isopropylthiazole derivatives by coupling this compound with primary or secondary amines.[9] The reaction typically employs a palladium catalyst with a specialized phosphine ligand (e.g., XPhos, SPhos) and a strong base (e.g., NaOtBu or K₃PO₄).[10][11]

-

Heck Reaction: The Heck reaction facilitates the coupling of this compound with alkenes to introduce a vinyl group at the 2-position.[12] This reaction is catalyzed by a palladium complex in the presence of a base.

Lithiation and Subsequent Functionalization

The C2-bromine can be exchanged with lithium using organolithium reagents such as n-butyllithium or tert-butyllithium at low temperatures.[13] The resulting 2-lithio-5-isopropylthiazole is a potent nucleophile that can react with a variety of electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to introduce new functional groups at the 2-position.

Applications in Drug Discovery

The 5-isopropylthiazole scaffold is a component of various biologically active molecules. Derivatives synthesized from this compound have shown potential as antimicrobial and antitubercular agents.[14] The ability to readily diversify the 2-position through the reactions described above allows for the creation of compound libraries for high-throughput screening in drug discovery programs.[1][15]

Figure 3: Key reaction pathways of this compound.

Handling and Safety

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound. While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from structurally related compounds provides guidance.

Hazard Statements (based on similar compounds):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16][17][18]

It is imperative to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its reactivity, primarily at the C2-bromine position, allows for a wide range of functionalization through modern synthetic methodologies. This guide has provided a comprehensive, albeit in some areas putative, overview of its properties, synthesis, and reactivity to aid researchers in harnessing its full potential for the discovery and development of novel chemical entities. As with any specialized chemical, it is crucial to adhere to strict safety protocols during its handling and use.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 2-BroMo-5-(isopropyl) thiazole | 1159817-16-9 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Heck Reaction [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of some novel 2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole and 1,3,4-oxadiazoles as potential antimicrobial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. spectrumchemical.com [spectrumchemical.com]

- 18. fishersci.com [fishersci.com]

2-Bromo-5-isopropylthiazole CAS number and molecular weight

An In-depth Technical Guide to 2-Bromo-5-isopropylthiazole: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a heterocyclic building block of increasing importance in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive bromine atom at the 2-position and an isopropyl group at the 5-position, offers synthetic versatility for the development of novel therapeutic agents. The thiazole core is a privileged scaffold found in numerous biologically active compounds, making its derivatives prime candidates for targeting a wide array of diseases. This guide provides a comprehensive technical overview of this compound, covering its core chemical properties, a detailed putative synthesis protocol, expected spectroscopic characteristics, and its strategic application in modern drug development workflows. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their research endeavors.

Core Chemical Identity & Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and research. The key identifiers and physicochemical properties of this compound are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 1159817-16-9[1][2][3] |

| Molecular Formula | C₆H₈BrNS[2] |

| Molecular Weight | 206.11 g/mol [1] |

| IUPAC Name | 2-bromo-5-(propan-2-yl)-1,3-thiazole |

| SMILES | CC(C)c1csc(Br)n1 |

| InChI Key | UJXLIDJMYQNEHZ-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value | Notes |

|---|---|---|

| Appearance | Colorless to light yellow liquid[3] | As reported by suppliers. |

| Purity | ≥97% | Typical purity from commercial suppliers.[1][2] |

| Boiling Point | ~303 °C at 760 mmHg | Predicted value; experimental data is not widely published. |

| Density | ~1.57 g/cm³ | Predicted value. |

| LogP | ~3.19 | Predicted value, indicating significant lipophilicity. |

Synthesis and Mechanistic Insights

While this compound is commercially available, understanding its synthesis is crucial for researchers who may need to produce derivatives or scale up production. A plausible and robust synthetic route can be devised based on the foundational Hantzsch thiazole synthesis, followed by a regioselective bromination.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process: first, the formation of the 5-isopropylthiazole ring, and second, the selective bromination at the C2 position.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Isopropylthiazol-2-amine (Hantzsch Condensation)

-

Rationale: This classic cyclocondensation reaction is one of the most reliable methods for constructing the thiazole core. Thiourea serves as the C-N-C=S component, which reacts with an α-haloketone or, in this case, an α-ketoaldehyde derivative, to form the aminothiazole ring. The choice of an acidic catalyst facilitates the dehydration and cyclization steps.

-

Methodology:

-

To a stirred solution of 3-bromo-3-methyl-2-butanone (1.0 eq) in ethanol (5 mL/mmol), add thiourea (1.1 eq).

-

Heat the reaction mixture to reflux (approx. 78 °C) and monitor by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 4-6 hours).

-

Allow the mixture to cool to room temperature and then place in an ice bath for 30 minutes to precipitate the hydrobromide salt of the product.

-

Filter the solid precipitate and wash with cold diethyl ether.

-

To isolate the free base, dissolve the salt in water and basify to pH 9-10 with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 5-isopropylthiazol-2-amine.

-

Step 2: Synthesis of this compound (Sandmeyer-type Reaction)

-

Rationale: The conversion of an amino group on a heteroaromatic ring to a bromide is efficiently achieved via a Sandmeyer-type reaction. The amine is first converted to a diazonium salt using sodium nitrite under acidic conditions (HBr). This highly reactive intermediate is then decomposed in the presence of a copper(I) bromide catalyst to install the bromine atom at the C2 position. The use of HBr as the acid source provides the necessary bromide counter-ion.

-

Methodology:

-

Suspend 5-isopropylthiazol-2-amine (1.0 eq) in a 48% aqueous solution of hydrobromic acid (HBr) (4.0 eq) at 0 °C in a three-neck flask equipped with a mechanical stirrer.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.2 eq) in water dropwise, ensuring the internal temperature remains below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate flask, dissolve copper(I) bromide (CuBr) (1.5 eq) in 48% HBr and cool to 0 °C.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Extract the mixture with dichloromethane (DCM). Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Purify the crude product via column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

-

Spectroscopic Characterization

Structural confirmation is paramount. While a specific experimental spectrum is best obtained from the sample in hand, the expected spectroscopic data provides a reliable benchmark for validation.

Table 3: Expected NMR and IR Spectroscopic Data

| Spectroscopy | Expected Chemical Shift / Frequency | Assignment and Rationale |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.45 (s, 1H) | The singlet corresponds to the proton at the C4 position of the thiazole ring. |

| δ 3.15 (sept, 1H, J = 6.9 Hz) | The septet is characteristic of the methine proton (-CH) of the isopropyl group, split by the six adjacent methyl protons. | |

| δ 1.30 (d, 6H, J = 6.9 Hz) | The doublet represents the six equivalent protons of the two methyl (-CH₃) groups of the isopropyl moiety, split by the methine proton. | |

| ¹³C NMR (100 MHz, CDCl₃) | δ 155.0 | C5-carbon of the thiazole ring, deshielded by the attached isopropyl group and sulfur atom. |

| δ 142.0 | C2-carbon, bearing the bromine atom, significantly deshielded. | |

| δ 135.0 | C4-carbon of the thiazole ring. | |

| δ 30.0 | Methine carbon (-CH) of the isopropyl group. | |

| δ 23.5 | Methyl carbons (-CH₃) of the isopropyl group. | |

| FT-IR (neat, cm⁻¹) | 3100-3000 | C-H stretch (aromatic/heteroaromatic). |

| 2970-2870 | C-H stretch (aliphatic, from isopropyl group). | |

| 1550-1450 | C=N and C=C stretching vibrations within the thiazole ring. |

| | 650-550 | C-Br stretch. |

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its utility as a versatile scaffold for building complex molecules with therapeutic potential.

Strategic Importance

The thiazole ring is a "privileged structure" in drug discovery, present in numerous approved therapeutic agents.[4] The functional handles on this compound allow for systematic exploration of chemical space:

-

C2-Bromine: This position is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[4] This allows for the facile introduction of aryl, heteroaryl, alkyl, or amino substituents, enabling the construction of large compound libraries for screening.

-

C5-Isopropyl Group: This lipophilic group can engage in hydrophobic interactions within a target's binding pocket, potentially enhancing potency and modulating pharmacokinetic properties like cell permeability and metabolic stability.

This scaffold is particularly relevant in the development of kinase inhibitors for cancer therapy and inhibitors of enzymes like Glycogen Synthase Kinase 3 (GSK-3), which is implicated in neurodegenerative diseases such as Alzheimer's.[4]

Workflow: Library Synthesis for Kinase Inhibitor Discovery

Caption: Drug discovery workflow using this compound.

This workflow illustrates how the starting material can be rapidly diversified. By reacting it with a collection of commercially available boronic acids, a library of novel compounds is generated. These compounds are then screened against a panel of protein kinases to identify "hits"—compounds that show inhibitory activity. The structure-activity relationship (SAR) of these hits is then explored through further chemical modification to optimize potency, selectivity, and drug-like properties, ultimately leading to a preclinical candidate.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety protocols are mandatory. The following guidelines are based on data for structurally related brominated heterocyclic compounds and should be supplemented by consulting the specific Safety Data Sheet (SDS) provided by the supplier.[5][6][7]

Table 4: Personal Protective Equipment (PPE) and Handling

| Category | Requirement | Rationale |

|---|---|---|

| Ventilation | Work in a certified chemical fume hood. | To prevent inhalation of potentially harmful vapors.[6][8] |

| Eye Protection | ANSI-approved safety goggles or face shield. | To protect eyes from splashes.[5] |

| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact.[5] |

| Skin/Body | Lab coat. | To protect skin and clothing. |

Handling and Storage Protocol

-

Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe vapors or mist.[6] Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][8]

First Aid Measures

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[5]

Conclusion

This compound is a high-value chemical scaffold for modern drug discovery. Its defined structure, coupled with the synthetic accessibility offered by the C2-bromo substituent, provides medicinal chemists with a powerful tool for generating novel molecular entities. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for unlocking its full potential in the development of next-generation therapeutics.

References

- 1. 1159817-16-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. thoreauchem.com [thoreauchem.com]

- 3. 2-BroMo-5-(isopropyl) thiazole | 1159817-16-9 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

The Strategic Deployment of 2-Bromo-5-isopropylthiazole in Modern Medicinal Chemistry

An In-Depth Technical Guide

Abstract

The thiazole ring is a cornerstone of medicinal chemistry, featuring prominently in a multitude of FDA-approved drugs due to its unique electronic properties, metabolic stability, and versatile synthetic handles.[1][2][3][4] This technical guide moves beyond a general overview to focus on a specific, high-potential building block: 2-Bromo-5-isopropylthiazole . We will dissect the strategic advantages conferred by its distinct substitution pattern—the C2-bromo atom, a versatile anchor for cross-coupling reactions, and the C5-isopropyl group, a key modulator of lipophilicity and target engagement. This document provides researchers, scientists, and drug development professionals with a practical framework for leveraging this scaffold, complete with field-proven experimental protocols, mechanistic insights, and data-driven case studies in contemporary drug discovery programs.

The Thiazole Scaffold: A Privileged Heterocycle

The five-membered thiazole ring is a bio-isostere for various aromatic and heteroaromatic systems, offering a favorable profile of metabolic stability and the ability to engage in hydrogen bonding via its nitrogen atom. Its presence is noted in blockbuster drugs spanning diverse therapeutic areas, from anti-neoplastic agents like Dasatinib to anti-HIV medications such as Ritonavir, underscoring its broad utility in crafting bioactive molecules.[2][4] The strategic functionalization of the thiazole core is paramount to modulating a compound's pharmacological profile.

Profiling this compound: A Multifunctional Building Block

This compound (CAS No. 1159817-16-9) is not merely another halogenated heterocycle; its specific arrangement of functional groups provides a distinct tactical advantage in molecular design.[5][6]

| Property | Value / Description | Rationale for Importance in Drug Design |

| Molecular Formula | C₆H₈BrNS | Provides a compact, heteroaromatic core. |

| Molecular Weight | 206.10 g/mol | Falls within the typical range for fragment-based and lead-like scaffolds. |

| C2-Bromo Group | Reactive Handle | Ideal for regioselective functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or amino substituents. |

| C5-Isopropyl Group | Lipophilic Moiety | Increases lipophilicity, which can enhance membrane permeability and oral bioavailability. Crucially, it can serve as a "hydrophobic anchor," fitting into specific non-polar pockets within a target protein's active site, thereby increasing potency and selectivity.[7] |

| Thiazole Core | H-Bond Acceptor | The ring nitrogen can act as a hydrogen bond acceptor, a critical interaction for anchoring a ligand to its biological target. |

The strategic value lies in the orthogonality of its features: the C2-bromo position serves as the primary vector for synthetic diversification, while the C5-isopropyl group acts as a pre-installed, potency-enhancing feature.

Core Synthetic Methodologies: Unlocking the Potential

The C2-bromo atom is the gateway to molecular complexity. Its susceptibility to palladium-catalyzed cross-coupling reactions allows for the efficient and modular construction of compound libraries. Below, we detail the core principles and provide robust starting protocols for the two most critical transformations.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This reaction is the industry standard for creating biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other targeted therapies.[8][9] The coupling of this compound with a variety of boronic acids or esters introduces carbon-based frameworks at the C2 position.

The mechanism proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[10]

This protocol is a robust starting point, adaptable for various arylboronic acids. Optimization of the catalyst, ligand, and base is recommended for challenging substrates.[11][12]

-

Vessel Preparation: To an oven-dried Schlenk tube or microwave vial, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if necessary, an additional ligand. For air-stable pre-catalysts like Pd(dppf)Cl₂, 2-4 mol% is typically sufficient.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane/H₂O 4:1, or DMF, ~0.2 M concentration) via syringe.

-

Reaction: Stir the mixture vigorously at the desired temperature (typically 80-110 °C) for 2-16 hours. Reaction progress should be monitored by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 2-aryl-5-isopropylthiazole product.

Buchwald-Hartwig Amination for C-N Bond Formation

The formation of C-N bonds is arguably one of the most frequent transformations in medicinal chemistry. The Buchwald-Hartwig amination provides a powerful and general method for coupling amines with aryl halides, allowing for the synthesis of 2-aminothiazole derivatives.[13][14][15] These motifs are prevalent in kinase inhibitors, where the amino group often serves as a key hydrogen-bond donor.

Similar to the Suzuki coupling, this process relies on a Pd(0)/Pd(II) cycle, but involves coordination and deprotonation of the amine nucleophile.[16][17]

References

- 1. nbinno.com [nbinno.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-BroMo-5-(isopropyl) thiazole | 1159817-16-9 [chemicalbook.com]

- 6. This compound-1159817-16-9 - Thoreauchem [thoreauchem.com]

- 7. Synthesis of new 4-isopropylthiazole hydrazide analogs and some derived clubbed triazole, oxadiazole ring systems--a novel class of potential antibacterial, antifungal and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Yoneda Labs [yonedalabs.com]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. m.youtube.com [m.youtube.com]

- 17. youtube.com [youtube.com]

The Multifaceted Biological Activities of 2-Aminothiazole Derivatives: A Technical Guide for Drug Discovery Professionals

The 2-aminothiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its versatile structure has been a cornerstone in the development of numerous compounds with a broad spectrum of biological activities, leading to several clinically approved drugs.[1][2] This technical guide provides an in-depth exploration of the diverse biological activities of 2-aminothiazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the underlying mechanisms of action, present key quantitative data, and provide detailed experimental protocols to empower researchers in their quest for novel therapeutics.

I. Anticancer Activity: A Multi-pronged Assault on Malignancy

2-aminothiazole derivatives have demonstrated potent cytotoxic effects against a wide array of human cancer cell lines.[1] Their anticancer activity is often attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest, thereby halting the uncontrolled proliferation of cancer cells.[1]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer effects of many 2-aminothiazole derivatives are mediated through the modulation of key cellular pathways that control cell survival and proliferation.

A. Induction of Apoptosis:

Several studies have confirmed that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways.[1] A primary mechanism involves the modulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis.[1][3] Certain derivatives have been shown to down-regulate the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm.[4] Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program, leading to cell death.[3][5]

Caption: Simplified signaling pathway of apoptosis induction by 2-aminothiazole derivatives.

B. Cell Cycle Arrest:

In addition to inducing apoptosis, these derivatives can also halt cancer cell proliferation by arresting the cell cycle at specific checkpoints, most commonly the G2/M phase.[2] This prevents the cells from entering mitosis and dividing. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression.[6][7] For instance, some 2-aminothiazole derivatives have been identified as potent inhibitors of CDK2 and CDK4/6.[6][8]

Data Presentation: In Vitro Cytotoxicity

The cytotoxic activity of 2-aminothiazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Dasatinib | K562 (Leukemia) | 11.08 µM | [2] |

| Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide) | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM | [2] |

| Compound 21 | K563 (Leukemia) | 16.3 µM | [2] |

| Compound 23 | HepG2 (Liver Cancer) | 0.51 mM | [2] |

| Compound 24 | HepG2 (Liver Cancer) | 0.57 mM | [2] |

| Compound 9 | Leukemia & Prostate Cancer | GI50: 3.51 & 5.15 µM | [2] |

Experimental Protocols

A. In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

B. In Vivo Antitumor Efficacy: Xenograft Mouse Model

Xenograft models are instrumental in evaluating the in vivo efficacy of potential anticancer agents.

Step-by-Step Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Administration: Randomly assign the mice to treatment and control groups. Administer the 2-aminothiazole derivative (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

-

Data Analysis: Calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and control groups. For example, a 2-aminobenzothiazole derivative showed significant tumor growth suppression in a mouse xenograft model.[2]

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The 2-aminothiazole scaffold is a key component of many antimicrobial agents, including some third-generation cephalosporin antibiotics.[9] Derivatives of 2-aminothiazole have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10][11]

Mechanism of Action: Targeting Essential Microbial Enzymes

The antimicrobial action of 2-aminothiazole derivatives often involves the inhibition of enzymes that are crucial for the survival of microorganisms.

-

Antibacterial Mechanism: Some derivatives have been shown to target MurB, an enzyme involved in the biosynthesis of the bacterial cell wall.[12][13] Inhibition of MurB disrupts the integrity of the cell wall, leading to bacterial cell death. Another potential target is the β-ketoacyl-(acyl-carrier-protein)synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis.[14][15]

-

Antifungal Mechanism: In fungi, certain 2-aminothiazole derivatives inhibit CYP51 (lanosterol 14α-demethylase), an enzyme essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[12][13] Disruption of ergosterol synthesis compromises the fungal cell membrane, leading to cell death.[13]

Caption: Antimicrobial mechanisms of action of 2-aminothiazole derivatives.

Data Presentation: In Vitro Antimicrobial Activity

The in vitro antimicrobial activity is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Microbial Strain | MIC (µg/mL) of various derivatives | Reference |

| Bacillus subtilis | Active at 50 and 100 µg/mL | [10] |

| Escherichia coli | Active at 50 and 100 µg/mL | [10] |

| Candida albicans | Active at 50 and 100 µg/mL | [10] |

| Aspergillus niger | Active at 50 and 100 µg/mL | [10] |

| Mycobacterium tuberculosis H37Ra | 3.13 µg/mL (for an oxazole isostere) | [15] |

Experimental Protocols

A. In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a series of twofold dilutions of the 2-aminothiazole derivative in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

B. In Vivo Antimicrobial Efficacy: Murine Infection Model

In vivo models are essential for evaluating the therapeutic potential of new antimicrobial compounds.

Step-by-Step Methodology:

-

Infection: Infect mice (e.g., via intraperitoneal or intravenous injection) with a lethal dose of the pathogenic microorganism.

-

Treatment: After a specified time, administer the 2-aminothiazole derivative to the infected mice at various doses.

-

Observation: Monitor the mice for a set period (e.g., 7-14 days) and record the survival rate.

-

Data Analysis: Calculate the 50% effective dose (ED50), which is the dose of the compound that protects 50% of the infected animals from death.

III. Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Certain 2-aminothiazole derivatives have exhibited significant anti-inflammatory properties, making them potential candidates for the treatment of inflammatory disorders.[16]

Mechanism of Action: Dual Inhibition of COX and LOX

The anti-inflammatory effects of some 2-aminothiazole derivatives are attributed to their ability to inhibit key enzymes in the arachidonic acid cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX).[17][18] These enzymes are responsible for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[19] By dually inhibiting both COX and LOX, these compounds can effectively reduce inflammation.[17][18]

Caption: Anti-inflammatory mechanism of 2-aminothiazole derivatives via dual COX/LOX inhibition.

Data Presentation: In Vitro Enzyme Inhibition

The inhibitory activity of 2-aminothiazole derivatives against COX and LOX enzymes is determined by their IC50 values.

| Enzyme | IC50 of a 2-imino-4-thiazolidinone derivative (Compound 25c) | Reference |

| COX-2 | 3.29 µM | [20] |

Experimental Protocols

A. In Vitro COX/LOX Inhibition Assay

The inhibitory activity of compounds on COX and LOX enzymes can be measured using commercially available assay kits.

Step-by-Step Methodology:

-

Enzyme Preparation: Prepare the purified COX or LOX enzyme according to the manufacturer's instructions.

-

Compound Incubation: Incubate the enzyme with various concentrations of the 2-aminothiazole derivative.

-

Substrate Addition: Add the substrate (arachidonic acid) to initiate the enzymatic reaction.

-

Product Detection: Measure the formation of the product (e.g., prostaglandin E2 for COX, or leukotriene B4 for LOX) using a suitable detection method (e.g., colorimetric or fluorescent).

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

B. In Vivo Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema in Rats

This is a classic model for evaluating the in vivo anti-inflammatory activity of compounds.

Step-by-Step Methodology:

-

Compound Administration: Administer the 2-aminothiazole derivative orally or intraperitoneally to rats.

-

Induction of Inflammation: After a specific time, inject a solution of carrageenan into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.

-

Paw Volume Measurement: Measure the paw volume at different time points after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of paw edema in the treated groups compared to the control group. A 2-aminobenzothiazole derivative showed potent anti-inflammatory activity in this model.[16]

IV. Kinase Inhibitory Activity: A Prominent Scaffold for Targeted Therapy

The 2-aminothiazole scaffold is a well-established template for the design of protein kinase inhibitors.[21] Several clinically approved and investigational drugs targeting various kinases incorporate this privileged structure.[2]

Data Presentation: Kinase Inhibitory Profile

The potency of 2-aminothiazole derivatives as kinase inhibitors is reflected in their IC50 values against specific kinases.

| Kinase Target | Derivative Example | IC50 Value | Reference |

| CDK2 | SNS-032 | 48 nM | [2] |

| VEGFR-2 | Compound 9 | 0.40 ± 0.04 µM | [2] |

| Aurora A | Compound 29 | 79 nM | [22] |

| CK2 | Compound 7 | 3.4 µM | [23] |

| PI3Kα | Compound 22 | 9-290 nM | [22] |

V. Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Emerging evidence suggests that 2-aminothiazole derivatives may have therapeutic potential in neurodegenerative disorders such as Alzheimer's disease.[24][25]

Mechanism of Action: Multi-target Approach

The neuroprotective effects of these compounds appear to be multifactorial. Some derivatives have been shown to:

-

Inhibit Tau-Induced Neuronal Toxicity: In models of Alzheimer's disease, certain 2-aminothiazoles have demonstrated the ability to protect neurons from the toxic effects of the tau protein.[24]

-

Inhibit Cholinesterases: Some derivatives act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine.[26][27] By inhibiting these enzymes, they can increase acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's disease.

-

Exhibit Neuroprotective and Anti-inflammatory Effects: Some compounds have shown neuroprotective effects against H2O2-induced damage in neuronal cell lines and can reduce the production of pro-inflammatory cytokines.[26][27]

VI. Clinical Perspectives: From Bench to Bedside

The therapeutic potential of 2-aminothiazole derivatives is best exemplified by Dasatinib (Sprycel®) , a potent oral tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[28][29] Dasatinib is a pan-Src family kinase inhibitor and also targets other kinases, including BCR-ABL.[21][28] Numerous clinical trials have evaluated the efficacy and safety of dasatinib in various cancers.[28][30]

Another notable example is Alpelisib , an oral PI3K inhibitor that contains a 2-aminothiazole moiety and is approved for the treatment of certain types of breast cancer.[2] The clinical success of these drugs underscores the immense therapeutic potential of the 2-aminothiazole scaffold and continues to inspire the development of new derivatives for a wide range of diseases.

Conclusion

The 2-aminothiazole core represents a remarkably versatile and privileged scaffold in medicinal chemistry, giving rise to a plethora of derivatives with diverse and potent biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, coupled with their success as kinase inhibitors in the clinic, solidifies their importance in drug discovery and development. The in-depth understanding of their mechanisms of action and the availability of robust experimental protocols, as outlined in this guide, will undoubtedly facilitate the rational design and development of the next generation of 2-aminothiazole-based therapeutics to address unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 5. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchwithrutgers.com [researchwithrutgers.com]

- 9. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. 2-(2-hydroxy-4-methylphenyl)aminothiazole hydrochloride as a dual inhibitor of cyclooxygenase/lipoxygenase and a free radical scavenger. 2nd communication: anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 23. 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis and evaluation of multitarget new 2-aminothiazole derivatives as potential anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. clinicaltrials.eu [clinicaltrials.eu]

- 29. Dasatinib - clinical trials and management of adverse events in imatinib resistant/intolerant chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Facebook [cancer.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, and Storage of 2-Bromo-5-isopropylthiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 2-Bromo-5-isopropylthiazole in Drug Discovery

This compound is a substituted thiazole derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The bromo and isopropyl substituents on this particular scaffold offer versatile handles for medicinal chemists to perform further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. As with any reactive chemical intermediate, a thorough understanding of its properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety, handling, and storage considerations for this compound, drawing upon data from structurally similar compounds and general principles of laboratory safety for organobromine compounds.

I. Hazard Identification and Risk Assessment

Anticipated Hazards:

-

Skin and Eye Irritation: Substituted bromothiazoles are consistently classified as skin and eye irritants.[2][6][7] Direct contact can cause redness, pain, and in severe cases, chemical burns.

-

Respiratory Tract Irritation: Inhalation of dust or vapors may cause irritation to the respiratory system.[3][6][7]

-

Harmful if Swallowed: While specific oral toxicity data is unavailable, it is prudent to assume the compound is harmful if ingested.

-

Potential for Alkylation: Alkyl bromides are known alkylating agents, which means they have the potential to react with biological macromolecules.[5] This property underscores the need to minimize exposure.

A summary of the anticipated GHS classifications is provided in the table below.

| Hazard Class | Hazard Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 |

Risk Assessment Workflow:

Before commencing any work with this compound, a thorough risk assessment is mandatory. This process should identify potential exposure scenarios and establish control measures to mitigate the identified risks.

Caption: A logical workflow for conducting a risk assessment before handling this compound.

II. Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict handling protocols and the consistent use of appropriate Personal Protective Equipment (PPE) are the cornerstones of safely working with this compound.

Engineering Controls:

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, should be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation.[2]

-

Safety Shower and Eyewash Station: A readily accessible and operational safety shower and eyewash station are essential in the event of accidental exposure.[8]

Personal Protective Equipment (PPE):

The following PPE is mandatory when handling this compound:

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles and a face shield.[1][3] | Protects against splashes to the eyes and face. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile).[3] | Prevents skin contact. Gloves should be inspected for integrity before each use and changed frequently. |

| Body Protection | A flame-resistant lab coat.[1] | Protects clothing and underlying skin from contamination. |

| Respiratory Protection | Not typically required when working in a fume hood. If there is a potential for aerosolization outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge should be used.[1][9] | Prevents inhalation of dust or vapors. |

PPE Donning and Doffing Procedure:

Caption: The correct sequence for donning and doffing Personal Protective Equipment.

Hygiene Practices:

-

Avoid skin and eye contact.[2]

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2]

-

Do not eat, drink, or smoke in the laboratory.[8]

-

Contaminated clothing should be removed immediately and laundered before reuse.[2]

III. Emergency Procedures

In the event of an accidental exposure or spill, prompt and appropriate action is critical.

First Aid Measures:

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][3][10] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] If irritation persists, seek medical attention.[9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[11] Seek immediate medical attention.[9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |

Accidental Release Measures:

-

Small Spills:

-

Evacuate non-essential personnel from the area.

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[3]

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the laboratory immediately and alert others.

-

Contact your institution's Environmental Health and Safety (EHS) department.

-

Prevent entry into the affected area until it has been deemed safe by trained personnel.

-

Firefighting Measures:

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[1][3]

-

Specific Hazards: Combustion may produce toxic fumes, including nitrogen oxides, sulfur oxides, and hydrogen bromide.[9][11]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][11]

IV. Storage and Disposal

Proper storage and disposal are essential for maintaining the stability of this compound and for environmental protection.

Storage Conditions:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.[12]

-

The recommended storage temperature is typically refrigerated, although specific supplier recommendations should be followed.[13]

Disposal:

-

Dispose of this compound and any contaminated materials as hazardous waste.[2]

-

Do not dispose of down the drain or in regular trash.[1]

-

All disposal must be in accordance with local, state, and federal regulations. Contact your institution's EHS department for guidance on proper disposal procedures.[9]

Disposal Decision Tree:

Caption: A decision-making workflow for the proper disposal of this compound waste.

V. Conclusion

While this compound is a valuable reagent in pharmaceutical research, it is imperative that it is handled with the respect and caution it deserves. By understanding its potential hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can safely harness its synthetic utility. The principles of expertise, trustworthiness, and authoritative grounding in safety practices are non-negotiable in the pursuit of scientific advancement. Always consult with your institution's safety professionals and refer to the most current safety information before working with any chemical.

References

- 1. echemi.com [echemi.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. Organobromine chemistry - Wikipedia [en.wikipedia.org]

- 6. 2-Bromo-5-nitrothiazole | C3HBrN2O2S | CID 18211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Thiazolamine, 5-bromo- | C3H3BrN2S | CID 43600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 11. canbipharm.com [canbipharm.com]

- 12. fishersci.com [fishersci.com]

- 13. 2-BroMo-5-(isopropyl) thiazole | 1159817-16-9 [chemicalbook.com]

Commercial suppliers and availability of 2-Bromo-5-isopropylthiazole

An In-depth Technical Guide to 2-Bromo-5-isopropylthiazole: Sourcing, Synthesis, and Application

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the procurement, handling, and application of this compound (CAS No. 1159817-16-9). As a key heterocyclic building block, the strategic use of this intermediate can significantly impact the timeline and success of a drug discovery campaign. This document provides not only procedural details but also the underlying scientific rationale to empower researchers in their synthetic endeavors.

The Strategic Importance of this compound in Medicinal Chemistry

The thiazole ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved therapeutic agents. Its ability to act as a bioisostere for other aromatic systems, engage in hydrogen bonding, and serve as a rigid core for orienting pharmacophoric groups makes it a highly valuable motif. This compound emerges as a particularly useful intermediate for several reasons:

-

Orthogonal Reactivity: The bromine atom at the C2 position provides a reactive handle for facile functionalization, primarily through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the strategic introduction of diverse substituents.

-

Lipophilic Control: The isopropyl group at the C5 position contributes to the molecule's lipophilicity. In drug design, modulating lipophilicity is critical for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as cell permeability and metabolic stability.

-

Vectorial Elaboration: The distinct substitution pattern allows for controlled, stepwise elaboration of the molecular scaffold, enabling a systematic exploration of the chemical space around the thiazole core to fine-tune pharmacological activity and selectivity.[1]

The application of similar substituted thiazoles in the development of kinase inhibitors, antimicrobial, and antitubercular agents underscores the potential of derivatives synthesized from this specific building block.[1][2][3]

Caption: Logical relationship of this compound's features.

Commercial Availability and Supplier Vetting

This compound is readily available from a range of commercial chemical suppliers. However, purity, batch-to-batch consistency, and documentation can vary significantly. For research and development, particularly in a regulated environment, rigorous supplier selection is paramount.

Table 1: Representative Commercial Suppliers

| Supplier | CAS Number | Typical Purity | Notes |

| AstaTech (Chengdu) Pharma. Co., Ltd. | 1159817-16-9 | 97% (HPLC/GC) | Offers various quantities from grams to kilograms.[4] |

| Bide Pharmatech Ltd. | 1159817-16-9 | >98% | Known for a wide catalog of building blocks.[5] |

| AK Scientific, Inc. | 1159817-16-9 | Not specified | Provides smaller, research-focused quantities.[6] |

| Zouping Mingxing Chemical Co.,Ltd. | 1159817-16-9 | Not specified | A China-based manufacturer.[5] |

| Thoreauchem | 1159817-16-9 | 97% | Lists key physicochemical properties.[7] |

| Career Henan Chemical Co. | 1159817-16-9 | 99% | Offers bulk quantities up to 100KG.[8] |

Disclaimer: This list is not exhaustive and does not constitute an endorsement. Researchers should perform their own due diligence.

Best Practices for Procurement & Quality Control

-

Request a Certificate of Analysis (CoA): Always request a batch-specific CoA before purchase. This document is the primary source of quality information.

-

Verify Identity and Purity: The CoA should confirm the identity via ¹H NMR and/or Mass Spectrometry. Purity is typically assessed by HPLC or GC, and the chromatogram should be reviewed for significant impurities.

-

In-House Verification: Upon receipt, it is best practice to perform in-house analytical testing to verify the identity and purity stated on the CoA. A simple ¹H NMR spectrum can quickly confirm the structure and identify any major organic impurities.

Physicochemical Properties and Safe Handling

Understanding the compound's properties is crucial for safe handling and successful experimental design.

Table 2: Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 1159817-16-9 | [4][7] |

| Molecular Formula | C₆H₈BrNS | [4][7] |

| Molecular Weight | 206.1 g/mol | [4] |

| Appearance | Solid (Typical) | Inferred from related compounds |

| Purity | 97-99% (Typical) | [7][8] |

Safety, Storage, and Handling

-

Hazard Profile (Anticipated): Based on analogous compounds like 2-bromothiazole, expect potential for acute toxicity (if swallowed, in contact with skin, or if inhaled), skin irritation, and serious eye irritation.[9][10] Some organobromine compounds may also have long-term health effects.

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9][11]

-

Handling Precautions: Avoid creating dust. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]

Application in Synthetic Chemistry: A Practical Workflow

The primary utility of this compound is as an electrophilic partner in cross-coupling reactions. The following section details a representative, self-validating protocol for a Suzuki-Miyaura coupling, a cornerstone reaction in modern drug discovery.

Diagram: Suzuki Coupling Experimental Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of some novel 2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole and 1,3,4-oxadiazoles as potential antimicrobial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 2-BroMo-5-(isopropyl) thiazole | 1159817-16-9 [chemicalbook.com]

- 6. 2-BroMo-5-(isopropyl) thiazole price,buy 2-BroMo-5-(isopropyl) thiazole - chemicalbook [chemicalbook.com]

- 7. This compound-1159817-16-9 - Thoreauchem [thoreauchem.com]

- 8. 2-BroMo-5-(isopropyl) thiazole | China | Manufacturer | career henan chemical co [chemicalbook.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

The Thiazole Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of a Versatile Heterocycle

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, stands as a pivotal scaffold in the landscape of medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties, including its aromaticity and ability to participate in hydrogen bonding, make it a versatile building block for the design of a vast array of therapeutic agents.[2][3][4][5] The thiazole nucleus is a fundamental component of numerous clinically successful drugs, underscoring its significance in treating a wide spectrum of diseases.[6][7][8] This guide provides a comprehensive overview of thiazole compounds in drug discovery, from their fundamental synthesis to their diverse therapeutic applications and future outlook.

The Chemistry of Thiazoles: Synthesis and Reactivity

The synthesis of the thiazole ring is a well-established area of organic chemistry, with several named reactions providing efficient routes to a diverse range of derivatives.

The Hantzsch Thiazole Synthesis: A Classic and Reliable Method

One of the most fundamental and widely employed methods for constructing the thiazole ring is the Hantzsch thiazole synthesis.[9][10][11][12] This reaction involves the condensation of an α-haloketone with a thioamide.[10][11][12] The reaction proceeds through a multi-step pathway that begins with a nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[12][13] The Hantzsch synthesis is valued for its simplicity, high yields, and the ability to introduce a variety of substituents onto the thiazole core.[10][12]

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole [10]

-

Reactant Combination: In a suitable reaction vessel, combine 2-bromoacetophenone (1 equivalent) and thiourea (1.5 equivalents).

-

Solvent Addition: Add methanol as the solvent.

-

Heating: Heat the mixture with stirring. The reaction progress can be monitored by thin-layer chromatography.

-

Cooling and Precipitation: After the reaction is complete, allow the solution to cool to room temperature.

-

Neutralization and Isolation: Pour the reaction mixture into a solution of 5% sodium carbonate to neutralize any acid formed and precipitate the product.

-

Filtration and Washing: Collect the solid product by filtration and wash the filter cake with water to remove any remaining salts.

-

Drying: Dry the collected solid to obtain the 2-amino-4-phenylthiazole product.

Below is a diagram illustrating the general workflow of the Hantzsch Thiazole Synthesis.

Caption: General experimental workflow for the Hantzsch thiazole synthesis.

Other Synthetic Routes

While the Hantzsch synthesis is prominent, other methods for synthesizing thiazoles exist, such as the Cook-Heilborn synthesis, which converts α-aminonitriles into 5-aminothiazoles, and Tcherniac's synthesis for 2-substituted thiazoles.[14] These alternative routes provide access to different substitution patterns on the thiazole ring, expanding the chemical space for drug discovery.

Therapeutic Applications of Thiazole Compounds: A Multifaceted Arsenal

The true power of the thiazole scaffold lies in its ability to serve as a core for compounds with a remarkable diversity of pharmacological activities.[1][9][15][16][17]

Anticancer Activity

Thiazole derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines.[3][4][6][18][19] The anticancer mechanisms of thiazole-containing compounds are varied and include the inhibition of key enzymes and proteins involved in cancer cell proliferation and survival.[4][6][18][20]

Clinically used anticancer drugs such as Dasatinib , Dabrafenib , and Ixabepilone all feature a thiazole moiety, highlighting the scaffold's importance in oncology.[3][6] These drugs target various biological pathways, including protein kinases and microtubule dynamics.[6]

The structure-activity relationship (SAR) studies of thiazole-based anticancer agents often reveal that the nature and position of substituents on the thiazole ring are critical for their cytotoxic activity.[3][18][21] For instance, the presence of specific aromatic or heterocyclic groups at the 2- and 4-positions of the thiazole can significantly enhance anticancer potency.

The following diagram depicts a simplified signaling pathway targeted by some thiazole-based anticancer agents.

Caption: Inhibition of pro-survival signaling pathways by thiazole-based drugs.

Antimicrobial Activity

The thiazole ring is a cornerstone in the development of antimicrobial agents, with derivatives exhibiting activity against a broad spectrum of bacteria and fungi.[22][23][24][25][26] The well-known antibiotic Penicillin contains a reduced thiazole ring (thiazolidine), and the sulfonamide drug Sulfathiazole is another classic example of an antibacterial thiazole derivative.[7][14][24]

SAR studies on antimicrobial thiazoles have shown that the introduction of different substituents can modulate the spectrum and potency of their activity.[23][27] For example, the presence of specific halogen or nitro groups on an aryl substituent can enhance antibacterial or antifungal efficacy.[22]

The mechanism of action for some thiazole-based antimicrobials involves the inhibition of essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase.[28]

Anti-inflammatory, Antiviral, and Antidiabetic Properties

Beyond cancer and microbial infections, thiazole derivatives have demonstrated a wide range of other therapeutic properties. They have been investigated as:

-

Anti-inflammatory agents: Meloxicam, a non-steroidal anti-inflammatory drug (NSAID), contains a thiazole ring.[14]

-

Antiviral agents: Ritonavir, an antiretroviral medication used to treat HIV/AIDS, incorporates a thiazole moiety.[5][7][16]

-

Antidiabetic agents: Some thiazole derivatives have shown potential as α-glucosidase inhibitors, outperforming standard drugs in preclinical studies.[1]

Central Nervous System (CNS) Activity

Thiazole-containing compounds have also shown promise in the treatment of central nervous system disorders.[29][30] They have been explored as potential treatments for conditions like Alzheimer's disease and have been shown to act on various CNS targets.[28][29][31][32] The ability of some thiazole derivatives to cross the blood-brain barrier makes them attractive candidates for CNS drug development.[31]

FDA-Approved Drugs Featuring the Thiazole Scaffold

The clinical and commercial success of thiazole-based drugs is a testament to the scaffold's importance in drug discovery. A significant number of FDA-approved drugs contain a thiazole ring, spanning a wide range of therapeutic areas.[33][34][35][36]

| Drug Name | Therapeutic Area |

| Dasatinib | Anticancer |

| Dabrafenib | Anticancer |

| Ixabepilone | Anticancer |

| Ritonavir | Antiviral (HIV) |

| Sulfathiazole | Antibacterial |

| Meloxicam | Anti-inflammatory (NSAID) |

| Pramipexole | Antiparkinsonian |

| Nizatidine | Anti-ulcer (H2 antagonist) |

| Abafungin | Antifungal |

| Ceftaroline fosamil | Antibiotic |

Future Perspectives

The exploration of thiazole chemistry in drug discovery is far from over. Future research will likely focus on:

-

Novel Synthesis Methodologies: Developing more efficient and environmentally friendly methods for synthesizing diverse thiazole libraries.

-

Combination Therapies: Investigating the synergistic effects of thiazole derivatives in combination with other therapeutic agents to enhance efficacy and overcome drug resistance.[15]

-

Targeted Drug Delivery: Designing thiazole-based compounds that can be specifically delivered to the site of action, minimizing off-target effects.

-

Exploring New Biological Targets: Screening thiazole libraries against novel biological targets to identify new therapeutic opportunities.

Conclusion

The thiazole scaffold has proven to be an exceptionally valuable and versatile platform in the field of drug discovery. Its presence in a wide array of clinically successful drugs for treating cancer, infections, inflammation, and CNS disorders underscores its enduring importance. The continued exploration of thiazole chemistry, driven by a deeper understanding of structure-activity relationships and mechanisms of action, promises to yield a new generation of innovative and effective therapeutic agents.

References

- 1. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. mdpi.com [mdpi.com]

- 4. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]